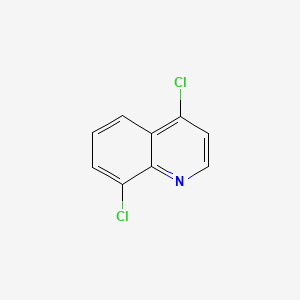

4,8-Dichloroquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPCOMBBZFETLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176006 | |

| Record name | 4,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-12-9 | |

| Record name | 4,8-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,8 Dichloroquinoline and Its Derivatives

Direct Chlorination and Substitution Reactions

The synthesis of 4,8-dichloroquinoline can be achieved through the chlorination of quinoline (B57606) precursors. This process involves the introduction of chlorine atoms onto the quinoline ring system, and the regioselectivity of this reaction is a critical aspect.

The regioselectivity of chlorination reactions on the quinoline scaffold is influenced by the directing effects of existing substituents and the choice of chlorinating agent. For instance, the chlorination of 8-substituted quinolines can be directed to the C5 position. nih.gov A metal-free method utilizing trihaloisocyanuric acids as the halogen source allows for the regioselective C5-halogenation of a variety of 8-substituted quinolines. nih.gov This reaction is operationally simple, proceeds under an open-air atmosphere, and provides good to excellent yields with complete regioselectivity for most substrates. nih.gov

In the synthesis of dichloroquinolines, phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent. google.commdpi.com For example, the treatment of 4-oxo-8-chloro-1,2,3,4-tetrahydroquinoline with phosphorus oxychloride in the presence of iodine leads to the formation of this compound. google.com Similarly, the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the desired product. google.com

For the industrial-scale synthesis of this compound, the process should be efficient, cost-effective, and safe. google.com A three-step process starting from chloroanilines and β-propiolactone or acrylic acid derivatives has been described for the preparation of various dichloroquinolines, including the 4,8-isomer. google.com This process involves the condensation of a chloroaniline, cyclization of the resulting propionic acid, and subsequent chlorination. google.com The use of readily available starting materials and the straightforward nature of the reactions make this process suitable for industrial applications. google.com The work-up procedure, which involves pouring the reaction mixture into an aqueous ammonia (B1221849) solution to precipitate the product, is also a key consideration for large-scale production. google.com

Palladium-Catalyzed Amination of Dichloroquinolines

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful tool for the synthesis of aminoquinoline derivatives from dichloroquinolines. mdpi.comnih.gov This method allows for the selective formation of C-N bonds and is highly versatile.

The choice of phosphine (B1218219) ligand is critical in palladium-catalyzed amination reactions as it influences the selectivity and yield of the products. mdpi.comnih.govnih.gov For the amination of this compound, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) and DavePhos (2-dicyclohexylphosphino-2'-dimethylaminobiphenyl) have been successfully employed. mdpi.comnih.gov

In many cases, BINAP is an effective ligand for monoamination reactions. mdpi.comnih.gov However, for reactions involving sterically hindered amines or for achieving diamination, DavePhos has been shown to be more effective. mdpi.comnih.gov The steric bulk and electron-donating properties of the ligand play a significant role in the catalytic cycle, affecting the rate of oxidative addition and reductive elimination. nih.gov The use of bulky N-heterocyclic carbene (NHC) ligands has also been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, suggesting that ligand control is a key factor in determining the site of reaction. nsf.gov

Table 1: Effect of Ligand on the Diamination of this compound

| Amine | Ligand | Product Yield (%) | Reference |

| Amine 1a | BINAP | Not Obtained | nih.gov |

| Amine 1a | DavePhos | 52 | mdpi.com |

| Amine 1d | BINAP | Monoamination product only | nih.gov |

| Amine 1d | DavePhos | Diamination product obtained | nih.gov |

This table is based on data from studies on the palladium-catalyzed amination of this compound with adamantane-containing amines. mdpi.comnih.gov

The steric hindrance of the amine nucleophile significantly impacts the outcome of palladium-catalyzed amination reactions of dichloroquinolines. mdpi.comnih.gov Studies using a series of adamantane-containing amines with varying steric bulk at the nitrogen atom have demonstrated this effect. mdpi.comnih.gov

Generally, less sterically hindered amines react more readily. mdpi.com However, the difference in reactivity between the two chlorine atoms in this compound allows for selective monoamination even with bulky amines. mdpi.com The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution. In comparison to other dichloroquinoline isomers like 2,8-dichloroquinoline, this compound reacts more smoothly, which can be attributed to the lower reactivity of the chlorine at the 4-position due to steric factors. mdpi.com

Selective monoamination or diamination of this compound can be achieved by carefully controlling the reaction conditions, including the stoichiometry of the amine, the choice of ligand, and the reaction time. mdpi.comnih.gov

For monoamination, equimolar amounts of the dichloroquinoline and the amine are typically used. nih.gov These reactions are generally run for shorter durations (6-8 hours). nih.gov The inherent difference in reactivity between the C4 and C8 chlorine atoms in this compound facilitates selective monoamination at the C4 position, yielding 4-amino-8-chloroquinoline derivatives in good yields (67-84%). mdpi.com

To achieve diamination, an excess of the amine (3-4 equivalents) and longer reaction times (around 15 hours) are employed. nih.gov The choice of ligand is also crucial for successful diamination. While BINAP may be sufficient for some monoamination reactions, a more robust ligand like DavePhos is often necessary to promote the substitution of the second, less reactive chlorine atom, especially when using sterically demanding amines. mdpi.comnih.gov

Table 2: Mono- vs. Diamination of this compound

| Reaction Type | Amine Equivalents | Typical Ligand | Product | Reference |

| Monoamination | 1 | BINAP | 4-Amino-8-chloroquinoline | mdpi.comnih.gov |

| Diamination | 3-4 | DavePhos | 4,8-Diaminoquinoline | mdpi.comnih.gov |

This table summarizes the general strategies for achieving selective mono- and diamination of this compound. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of halo-substituted quinolines. In the context of this compound, the presence of two chlorine atoms offers opportunities for selective substitution, governed by the electronic properties of the quinoline ring system.

Selective Substitution at Chloro Positions

The reactivity of the chlorine atoms at the 4- and 8-positions of the quinoline ring towards nucleophiles is not identical. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 8-position. This regioselectivity is attributed to the electronic influence of the ring nitrogen, which activates the C4 position for nucleophilic substitution. An electron-withdrawing group at the 8-position can further promote the SNAr reaction.

For instance, in reactions with various amines, substitution preferentially occurs at the C4 position. This selective reactivity is crucial in medicinal chemistry for the synthesis of derivatives where a specific substitution pattern is required for biological activity. The chlorine at the 8-position, being less reactive, can be retained or substituted under more forcing reaction conditions, allowing for a stepwise functionalization of the this compound scaffold.

Role of Ammonia and Amine Sources

Ammonia and various primary and secondary amines are common nucleophiles used in the SNAr reactions of dichloroquinolines to produce aminoquinoline derivatives. The reaction of this compound with amines typically leads to the formation of 4-amino-8-chloroquinoline derivatives. ijpsr.com

The reaction conditions for these amination reactions can vary. While some reactions proceed by heating the dichloroquinoline with the amine, sometimes in a solvent like methanol, others may require the use of a base or a catalyst. ijpsr.comfrontiersin.org For example, the synthesis of amodiaquine (B18356) derivatives from 4,7-dichloroquinoline (B193633) has been achieved by reaction with functionalized aromatic amines in the presence of potassium carbonate (K₂CO₃) in ethanol (B145695). researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for promoting these reactions, often leading to higher yields and shorter reaction times. frontiersin.org

The nature of the amine nucleophile and the reaction conditions can influence the outcome. For instance, studies on the reaction of polyfluorinated 2-chloroquinolines with ammonia have shown that the position of substitution can vary, with either the chlorine or a fluorine atom being displaced depending on the specific substrate. researchgate.net This highlights the subtle electronic effects that govern the regioselectivity of SNAr reactions on halogenated quinolines.

Gould-Jacobs Reaction and Quinoline Synthesis Pathways

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of the quinoline ring system, particularly for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org

Application in Dichloroquinoline Synthesis

The Gould-Jacobs reaction can be adapted for the synthesis of dichloroquinolines by starting with an appropriately substituted aniline (B41778). For example, to synthesize a 6,8-dichloro-4-hydroxyquinoline, one would begin with 2,4-dichloroaniline. This aniline derivative is first condensed with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonate intermediate. wikipedia.org

This intermediate then undergoes a thermal cyclization to form the quinoline ring system. wikipedia.org The resulting product is an ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis (saponification) of the ester group to a carboxylic acid, followed by decarboxylation, yields 6,8-dichloro-4-hydroxyquinoline. wikipedia.org This 4-hydroxyquinoline can then be converted to 4,6,8-trichloroquinoline (B3031910) or other derivatives through further reactions, such as chlorination using phosphorus oxychloride (POCl₃).

Mechanism of the Gould-Jacobs Reaction

The mechanism of the Gould-Jacobs reaction proceeds through several distinct steps: wikipedia.orgwikiwand.com

Condensation: The reaction initiates with a nucleophilic attack by the nitrogen of the aniline on the electrophilic carbon of the ethoxymethylenemalonate, leading to the substitution of the ethoxy group and the formation of an enamine intermediate. wikipedia.orgwikiwand.com

Cyclization: The next step is an intramolecular cyclization. This is a 6-electron electrocyclization reaction that occurs upon heating, where the aniline ring attacks one of the ester carbonyl groups to form the new heterocyclic ring. wikipedia.orgwikiwand.com This step results in the formation of a 4-oxo-1,4-dihydroquinoline-3-carboxylate. wikiwand.com

Tautomerization: The initial cyclized product exists in equilibrium with its enol tautomer, the 4-hydroxyquinoline. wikiwand.com

Saponification and Decarboxylation: The ester group at the 3-position is typically hydrolyzed to a carboxylic acid using a base like sodium hydroxide. Subsequent heating leads to decarboxylation, removing the carboxyl group and yielding the final 4-hydroxyquinoline product. wikipedia.org

One-Pot Synthetic Approaches for Dichloroquinoline Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single process without isolating intermediates.

For the synthesis of dichloroquinoline derivatives, one-pot methods have been developed. For example, a one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines has been reported. asianpubs.org This method involves the condensation of an aromatic amine with malonic acid in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation. This approach rapidly produces the corresponding 4-hydroxy-2-quinolone, which is then converted in situ to the 2,4-dichloroquinoline (B42001). asianpubs.org This method has been noted for its speed and good yields. asianpubs.org

Another example of a one-pot approach involves the synthesis of a 4-phenoxyquinoline derivative from 4,7-dichloroquinoline. scientific.net In this process, eugenol (B1671780) is first isomerized to isoeugenol, which then undergoes a nucleophilic aromatic substitution with the dichloroquinoline in the same reaction vessel, yielding the final product in a good yield. scientific.net

These one-pot strategies are valuable for streamlining the synthesis of complex quinoline derivatives and are particularly attractive for creating libraries of compounds for screening purposes in drug discovery.

Condensation Reactions with Primary Aromatic Amines and Malonic Acid

The construction of the quinoline core often begins with condensation reactions. A well-established one-pot method involves the reaction of a primary aromatic amine with malonic acid. ijcce.ac.ir This approach is a variation of the Gould-Jacobs reaction. The reaction proceeds by heating the aromatic amine and malonic acid, which initially form a malonamic acid derivative.

Subsequent steps involve cyclization and chlorination to yield the desired dichloroquinoline. While this method is versatile, for the synthesis of 2,4-dichloroquinolines from anilines, microwave-assisted procedures have been shown to significantly reduce reaction times. asianpubs.orgasianpubs.org

Utilization of Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a crucial reagent in the synthesis of dichloroquinolines, serving as both a chlorinating and dehydrating agent. ijcce.ac.irontosight.ai In the synthesis starting from an aromatic amine and malonic acid, POCl₃ facilitates the conversion of the intermediate 4-hydroxy-2-quinolone into the corresponding 2,4-dichloroquinoline. asianpubs.orgasianpubs.orgresearchgate.net The reaction typically involves heating the hydroxyquinoline intermediate with excess POCl₃. mdpi.orgorgsyn.org For the synthesis of this compound specifically, a chlorination step using an iodine/POCl₃ system on the corresponding 8-chloro-4-hydroxyquinoline (B1585235) intermediate is often preferred.

It is also a key reagent in converting 4-hydroxy-7-chloroquinoline-3-carboxylic acid to 4,7-dichloroquinoline through chlorination after decarboxylation. The efficiency of the chlorination can sometimes be improved by using additives. For example, the synthesis of 2,4-dichloro-8-methylquinoline from 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one gives a very low yield with POCl₃ alone, but a mixture of phosphorus oxychloride and phosphorus pentachloride improves the outcome. mdpi.org

Metalation Strategies for Functionalized Quinolines

Metalation offers a powerful route to introduce functional groups onto the quinoline scaffold with high regioselectivity. These methods involve the deprotonation of a C-H bond by a strong base to form an organometallic intermediate, which can then be quenched with an electrophile.

The regioselectivity of metalation on the quinoline ring can be controlled by the choice of the metalating agent and the substitution pattern of the quinoline itself. researchgate.net For instance, the metalation of 4,7-dichloroquinoline with lithium diisopropylamide (LDA) at low temperatures selectively occurs at the C-3 position. worktribe.com This allows for the introduction of various electrophiles at this specific site.

Directed metalation is another key strategy where a substituent on the quinoline ring directs the deprotonation to an adjacent position. This "complex-induced proximity effect" is instrumental in achieving high regioselectivity. researchgate.net Computational studies, by determining the pKa values of the aromatic hydrogens, can help rationalize the observed regioselectivity. researchgate.networktribe.com

The use of mixed metal reagents, such as lithium-magnesium or lithium-zinc compounds, has expanded the scope of quinoline functionalization. acs.orgworktribe.comacs.org These reagents often provide enhanced reactivity and selectivity compared to their single-metal counterparts.

For example, TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is an effective reagent for the magnesiation of various aromatic and heterocyclic compounds, including quinolines. beilstein-journals.org The resulting organomagnesium intermediates can then react with a range of electrophiles. durham.ac.uk Similarly, the use of mixed lithium-zinc reagents, often generated in situ by adding ZnCl₂ to an organolithium or organomagnesium species, allows for the synthesis of halogenated and arylated quinoline derivatives. worktribe.comacs.orgworktribe.comdurham.ac.uk These mixed-metal strategies have been successfully applied to the functionalization of 7-chloroquinolines and can be performed under both batch and continuous flow conditions. acs.orgworktribe.comacs.org

Table 1: Regioselective Metalation of Chloro-Substituted Quinolines

| Substrate | Reagent | Position of Metalation | Key Finding |

|---|---|---|---|

| 4,7-Dichloroquinoline | LDA | C-3 | Selective metalation at low temperature (-70 °C). worktribe.com |

| Chloro-substituted quinolines | Lithium-Magnesium Amides | C-2 or C-8 | Regioselectivity is dependent on the specific amide base used. researchgate.net |

| Chloro-substituted quinolines | Lithium-Zinc Amides | C-2 or C-8 | Offers complementary regioselectivity to other metal amides. researchgate.net |

| 7-Chloroquinolines | TMPMgCl·LiCl | Various | Enables preparation of a library of functionalized quinolines. acs.orgworktribe.comacs.org |

Cross-Coupling Reactions Involving this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and the derivatization of haloquinolines. The differential reactivity of the C-Cl bonds in dichloroquinolines can be exploited for selective functionalization.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a premier method for the alkynylation of quinolines. sci-hub.sewikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI, in the presence of a base like triethylamine. sci-hub.semdpi.com

In the case of dihaloquinolines, such as 2,4-dichloroquinoline, regioselective alkynylation is often possible. The chloro group at the C-2 position is generally more reactive towards oxidative addition with Pd(0) than the one at C-4, due to the electron-withdrawing nature of the adjacent nitrogen atom. nih.govbeilstein-journals.org This allows for the selective synthesis of 2-alkynyl-4-chloroquinolines. nih.govbeilstein-journals.org These intermediates can then undergo a second cross-coupling reaction, like a Suzuki coupling, at the C-4 position to create 2-alkynyl-4-arylquinolines. nih.govbeilstein-journals.org The reactivity of halogens in these couplings generally follows the trend I > Br > Cl, which can be exploited for selective, stepwise functionalization of differently substituted dihaloquinolines. nih.gov

Table 2: Sonogashira Coupling of Dihaloquinolines

| Substrate | Catalyst System | Product | Selectivity |

|---|---|---|---|

| 2,4-Dichloroquinoline | Pd/C, CuI, PPh₃ | 2-Alkynyl-4-chloroquinoline | Highly regioselective for the C-2 position. nih.govbeilstein-journals.orgscielo.br |

| 4-Chloro-6-iodoquinoline | Not Specified | 6-Alkynyl-4-chloroquinoline | Highly regioselective for the C-6 position due to higher reactivity of the C-I bond. researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinoline | Pd(0), CuI | 2-Aryl-3-alkynyl-4-chloroquinoline | Selective alkynylation at the C-3 iodo-substituted position. researchgate.net |

| 2,4-Diiodoquinoline | Pd/C, CuI, PPh₃ | 2,4-Dialkynylquinoline | Dual C-C bond formation to yield the dialkynylated product. scielo.br |

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming C-C bonds, particularly for the arylation of haloarenes. In the context of dichloroquinolines, the reaction's success hinges on the differential reactivity of the chlorine atoms, which can be exploited to achieve regioselective substitution.

The reactivity of halogen substituents on the quinoline ring in palladium-catalyzed cross-coupling reactions is position-dependent. For instance, in 2,4-dichloroquinoline, the chlorine at the C-2 position is generally more susceptible to oxidative addition with a Pd(0) catalyst than the chlorine at the C-4 position, due to the electronic influence of the adjacent nitrogen atom. nih.govbeilstein-journals.orgbeilstein-journals.org This allows for a stepwise functionalization strategy where an initial C-C bond is formed at the more reactive site, followed by a subsequent Suzuki-Miyaura coupling at the C-4 position. nih.govbeilstein-journals.org

While direct studies on this compound are less common, the principles derived from related isomers are applicable. The C-4 chloro group can be selectively targeted for arylation. Research on 2-alkynyl-4-chloroquinolines demonstrates the successful Suzuki-Miyaura coupling at the C-4 position. nih.govbeilstein-journals.org In these studies, various arylboronic acids were coupled with 4-chloroquinoline (B167314) derivatives in the presence of a palladium catalyst and a suitable ligand, such as tricyclohexylphosphine (B42057), to afford 4-arylquinolines in good to excellent yields. nih.govbeilstein-journals.org The reaction is tolerant of a wide range of functional groups on the arylboronic acid. nih.govresearchgate.net

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. Systems like PdCl₂(PPh₃)₂ combined with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) have been shown to be effective for the arylation of less reactive C-Cl bonds. nih.gov The ligand enhances the rate of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Table 1: Suzuki-Miyaura Arylation of 4-Chloroquinoline Derivatives This table summarizes the conditions and yields for the Suzuki-Miyaura coupling reaction at the C-4 position of various 4-chloroquinoline substrates, demonstrating the feasibility of this transformation.

| 4-Chloro Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-(Phenylethynyl)-4-chloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane–water | 2 | 84 | nih.govbeilstein-journals.org |

| 2-(Cyclohexylethynyl)-4-chloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane–water | 3 | 88 | nih.govbeilstein-journals.org |

| 2-(1-Hexynyl)-4-chloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane–water | 2 | 87 | nih.govbeilstein-journals.org |

| 2-(Phenylethynyl)-4-chloroquinoline | 3-Methoxyphenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane–water | 2 | 86 | nih.govbeilstein-journals.org |

| 2-(Phenylethynyl)-4-chloroquinoline | 4-Fluorophenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane–water | 2 | 86 | nih.govbeilstein-journals.org |

| 2-Aryl-4-chloro-3-iodoquinoline* | Arylboronic acid (2.5 equiv.) | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane–water | 18 | N/A** | nih.gov |

*This substrate undergoes a one-pot, dual coupling at C-3 and C-4. **Yields for the final 2,3,4-triarylquinoline products were reported, not for the intermediate 4-aryl derivative.

Regioselective C-C Bond Formation

Beyond cross-coupling reactions at the halogenated positions, other methodologies have been developed for regioselective C-C bond formation on the quinoline nucleus, primarily through directed metalation and C-H activation pathways. These strategies offer alternative routes to functionalized quinolines by targeting C-H bonds that are otherwise unreactive.

Directed Metalation with Organometallic Reagents

The functionalization of quinolines can be achieved by deprotonation using strong bases, followed by quenching with an electrophile. The regioselectivity of this metalation is highly dependent on the base used. For chloro-substituted quinolines, complementary methods using different metal amides can achieve functionalization at various positions. researchgate.net

C-2/C-8 Functionalization: The use of mixed lithium-magnesium or lithium-zinc amide bases can selectively direct functionalization to the C-2 or C-8 positions. researchgate.net

C-3 Functionalization: Metalation of the C-3 position of 4,7-dichloroquinoline has been successfully achieved using lithium diisopropylamide (LDA) at low temperatures (-70 °C). worktribe.com The resulting organolithium intermediate can then react with carbon electrophiles, such as aldehydes, to form a new C-C bond. For example, reaction with trans-cinnamaldehyde yields the corresponding allyl alcohol at the C-3 position. worktribe.com

C-H Activation via N-Oxide Formation

A powerful strategy for activating the quinoline ring is the formation of a quinoline N-oxide. The N-oxide group acts as a directing group, facilitating the regioselective functionalization at the C-2 and C-8 positions under milder conditions. mdpi.compreprints.org This approach is considered one of the most attractive for synthesizing C-2 and C-8 functionalized quinoline compounds. mdpi.comresearchgate.net While many of these reactions involve C-N or C-O bond formation, they can also be adapted for C-C bond formation, providing an entry point to otherwise inaccessible derivatives.

Halogen-Metal Exchange

Halogen-metal exchange offers another route for creating a nucleophilic carbon center on the quinoline ring. Reagents like i-PrMgCl•LiCl can efficiently perform iodine-magnesium or bromine-magnesium exchange. worktribe.com While exchange with a C-Cl bond is more challenging, it can be facilitated under specific conditions, allowing for subsequent reactions with electrophiles to form C-C bonds at the site of the original halogen.

Table 2: Regioselective C-C Bond Formation Methods for Chloroquinolines This table outlines various methods for achieving regioselective C-C bond formation on chloroquinoline scaffolds, highlighting the reagents, targeted position, and resulting functionalization.

| Starting Material | Method | Reagent(s) | Position Functionalized | Electrophile / Reaction | Resulting Product Type | Reference |

| Chloro-substituted quinolines | Directed Metalation | Lithium-magnesium amides | C-2 or C-8 | Various electrophiles | C-2/C-8 substituted quinolines | researchgate.net |

| 4,7-Dichloroquinoline | Directed Metalation | LDA | C-3 | trans-Cinnamaldehyde | C-3 allyl alcohol | worktribe.com |

| 4,7-Dichloroquinoline N-oxide | C-H Activation/Amidation | Benzonitrile, H₂SO₄ | C-2 | Nitrile | C-2 N-benzamidoquinoline | mdpi.compreprints.org |

| 7-Chloro-4-iodoquinoline | Halogen-Metal Exchange | i-PrMgCl•LiCl | C-4 | Various electrophiles | C-4 substituted quinolines | worktribe.com |

Chemical Reactivity and Transformation Studies of 4,8 Dichloroquinoline

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline (B57606) ring, particularly the pyridine (B92270) portion, renders 4,8-dichloroquinoline susceptible to nucleophilic substitution reactions. This reactivity allows for the strategic replacement of the chlorine atoms with a wide array of nucleophiles to generate functionalized quinoline derivatives.

A key aspect of the chemistry of this compound is the differential reactivity of the two chlorine atoms. The chlorine atom at the 4-position is situated on the pyridine ring, which is electron-deficient due to the electronegative nitrogen atom. This makes the C4 position significantly more activated towards nucleophilic aromatic substitution (SNAr) compared to the chlorine atom at the 8-position, which is located on the carbocyclic (benzene) ring. mdpi.com

Studies involving palladium-catalyzed amination reactions have demonstrated this regioselectivity. Monoamination of this compound with various amines occurs selectively at the C4 position. mdpi.comresearchgate.net This preferential reactivity is attributed to the higher electrophilicity of the C4 carbon and, in some cases, lower steric hindrance compared to other isomers. mdpi.com The substitution of the less reactive chlorine atom at the C8 position typically requires different or more forcing reaction conditions, enabling the stepwise synthesis of di-substituted quinolines. mdpi.comresearchgate.net

The selective reactivity of the C4-chloro group has been exploited to synthesize a variety of amino and thiol derivatives.

Amino Derivatives: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively used to form C-N bonds at the C4 position. Research has shown the successful monoamination of this compound with several adamantane-containing amines using palladium catalysts with phosphine (B1218219) ligands like BINAP and DavePhos. mdpi.comresearchgate.net These reactions proceed in good yields and can be extended to produce diamino-substituted products under specific conditions. mdpi.com

| Amine Reactant | Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amine 1a | BINAP | 4-Amino-8-chloroquinoline derivative 5a | 84 | researchgate.net |

| Amine 1a (4 equiv.) | DavePhos | 4,8-Diaminoquinoline derivative 6a | 55 | mdpi.comresearchgate.net |

| Amine 1b | BINAP | 4-Amino-8-chloroquinoline derivative 5b | 67 | researchgate.net |

| Amine 1c | BINAP | 4-Amino-8-chloroquinoline derivative 5c | 75 | researchgate.net |

| Amine 1d | BINAP | 4-Amino-8-chloroquinoline derivative 5d | 81 | researchgate.net |

Thiol Derivatives: The introduction of sulfur-based nucleophiles leads to the formation of quinolinethiones or their thiol tautomers. In reactions analogous to those with other chloroquinolines, this compound can react with reagents like thiourea (B124793). For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one, a related structure, show that reaction with thiourea can displace the C4-chlorine to yield a 4-sulfanyl derivative. mdpi.com This type of transformation provides a pathway to 4-thiolated quinoline structures. mdpi.com

Oxidation and Reduction Pathways

The quinoline nucleus in this compound can participate in both oxidation and reduction reactions, although these are less commonly explored than nucleophilic substitutions.

Oxidation: The quinoline ring can be oxidized using common oxidizing agents like potassium permanganate. For related quinoline derivatives, oxidation can lead to the formation of quinoline N-oxides, where the nitrogen atom of the pyridine ring is oxidized.

Reduction: The heterocyclic ring can be reduced using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. These reactions can lead to partially or fully saturated quinoline systems, depending on the reaction conditions and the substrate.

Derivatization Strategies for Enhanced Bioactivity

This compound is a valuable starting material for synthesizing derivatives with potential biological applications, including antimalarial and anticancer properties. ontosight.ai Modifications of the quinoline core are a central strategy in medicinal chemistry to develop new therapeutic agents. researchgate.net

A primary strategy for enhancing bioactivity involves the nucleophilic substitution of the chlorine atoms with moieties containing amine and hydroxyl groups. The 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore responsible for the activity of several antimalarial drugs. nih.gov

By reacting this compound with various amino alcohols, it is possible to introduce side chains containing both amine and hydroxyl functionalities. researchgate.net The amine group is often crucial for interacting with biological targets, while the hydroxyl group can improve properties such as solubility and provide an additional point for hydrogen bonding, potentially enhancing efficacy or altering the pharmacological profile. researchgate.netmdpi.com

Targeted modifications at specific positions on the quinoline ring are crucial for fine-tuning biological activity. The differential reactivity of the C4 and C8 positions of this compound allows for selective and sequential derivatization.

C4 Position: As the more reactive site, the C4 position is the primary target for introducing side chains designed to interact with biological targets. mdpi.comresearchgate.net The synthesis of numerous 4-aminoquinoline antimalarials relies on this selective substitution. nih.gov

C8 Position: The chlorine at C8 can be replaced in a subsequent step, often using catalytic systems like palladium-based cross-coupling, to create di-substituted derivatives. mdpi.comresearchgate.net This allows for the introduction of a second functional group that can modulate the molecule's activity, selectivity, or pharmacokinetic properties. The synthesis of 4,8-diaminoquinolines using adamantane-containing amines is a clear example of this strategy. mdpi.com

This stepwise approach provides a powerful tool for creating a diverse library of compounds for structure-activity relationship (SAR) studies, aiming to optimize therapeutic potential. nih.gov

Coordination Chemistry of this compound and its Ligands

The presence of nitrogen and chlorine atoms in this compound makes it an interesting ligand in coordination chemistry. The nitrogen atom of the quinoline ring can act as a binding site for metal ions, forming a variety of metal complexes. The chlorine substituents, in turn, influence the electronic properties and steric hindrance around the coordination center.

This compound and its derivatives can form stable complexes with a range of transition metals. The nitrogen atom in the quinoline ring typically serves as the primary coordination site. For instance, in reactions involving 6,7-dichloroquinoline-5,8-dione, a related compound, the coordination of a metal center can activate the molecule for further reactions, such as nucleophilic attack. rsc.org This coordination can lead to the formation of N,O-chelating quinoline ligands which are known to form highly stable complexes. rsc.org

The synthesis of metal complexes often involves reacting a salt of the desired metal with the quinoline ligand in a suitable solvent. For example, copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones were synthesized by refluxing a methanolic solution of copper(II) chloride with the ligand. nih.gov Spectroscopic analysis of these complexes suggested that the ligand coordinates to the metal through the endocyclic nitrogen of the quinoline ring. nih.gov

Similarly, silver(I) complexes with 4,7-dichloroquinoline (B193633) have been synthesized and characterized. researchgate.net The formation of these complexes demonstrates the versatility of dichloroquinoline derivatives as ligands in coordination chemistry. The resulting complexes can exhibit various geometries and coordination numbers depending on the metal ion, the stoichiometry of the reactants, and the reaction conditions.

A study on a binuclear copper(II) complex with 4,7-dichloroquinoline and bromide ligands revealed a distorted square pyramidal coordination geometry for the copper ions. mdpi.comresearchgate.net This highlights the complex interplay of electronic and steric factors in determining the final structure of the metal complex.

Table 1: Examples of Metal Complexes with Dichloroquinoline Derivatives

| Ligand | Metal Ion | Resulting Complex Formula (Solid Phase) | Coordination Details | Reference |

| [(7-chloroquinolin-4-yl)amino]acetophenone | Cu(II) | [Cu(L)₂Cl₂] | Ligand coordinates through the endocyclic nitrogen of the quinoline ring. | nih.gov |

| 4,7-dichloroquinoline | Ag(I) | [Ag(H₂O)(DCQ)₂(μ-ONO₂)Ag(NO₃)(DCQ)₂] | Coordination with the quinoline nitrogen. | researchgate.net |

| 4,7-dichloroquinoline | Cu(II) | [Cu(4,7-dichloroquinoline)₂Br₂]₂ | Distorted square pyramidal geometry around Cu²⁺. | mdpi.comresearchgate.net |

| 6,7-dichloroquinoline-5,8-dione | Transition Metals | Quinoline-ortho-quinone metal complexes | Bidentate coordination of the dione (B5365651) to the metal center. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds. wikipedia.org It is an application of molecular orbital theory to transition metal complexes and explains the splitting of the metal's d-orbitals due to the electric field of the surrounding ligands. wikipedia.orglibretexts.org The nature of the ligand, the metal ion, and the geometry of the complex all influence the extent of this splitting. wiley-vch.de

In metal-quinoline complexes, the quinoline derivative acts as a ligand, and its interaction with the metal's d-orbitals leads to a specific energy level arrangement. The strength of the ligand field created by the quinoline ligand affects the magnetic properties and the color of the resulting complex. For instance, the interaction between ligand orbitals and d-orbitals can raise the energy of the d-electrons. libretexts.org

In some copper(II) complexes with quinoline derivatives, an "inverted ligand field" has been observed. mdpi.com This occurs when the ligand's electronic states are higher in energy than the metal's d-orbitals, leading to antibonding orbitals with significant ligand character. mdpi.comresearchgate.net This can result in an internal redox process where the metal is slightly reduced, and the ligands are partially oxidized. researchgate.net This phenomenon highlights the complex electronic interactions that can occur in metal-quinoline complexes and deviates from the predictions of simple crystal field theory. mdpi.com

The geometry of the complex plays a crucial role in the d-orbital splitting. In an octahedral complex, the d-orbitals pointing towards the ligands (d(z²) and d(x²-y²)) are raised in energy more than those pointing between the ligands (d(xy), d(xz), and d(yz)). libretexts.org The specific geometry adopted by a metal-quinoline complex will therefore dictate its electronic and magnetic properties as explained by LFT.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the interactions between metal ions and ligands like this compound. nih.govnih.gov These studies can provide insights into the geometry, electronic structure, and bonding within metal complexes.

For example, DFT calculations have been used to optimize the structures of copper(II) complexes with [(7-chloroquinolin-4-yl)amino]acetophenones, confirming the distorted tetrahedral coordination geometry suggested by experimental data. nih.gov These calculations can also predict vibrational frequencies (FTIR spectra) and electronic transitions (UV-vis spectra), which can be compared with experimental results for validation. nih.govnih.gov

Furthermore, computational models can predict the reactivity of different positions on the ligand. For this compound, DFT calculations can predict the relative activation barriers for substitution at the 4- and 8-positions in palladium-catalyzed cross-coupling reactions, indicating that the 4-position is more reactive due to electronic effects.

Table 2: Computational Methods in the Study of Dichloroquinoline Complexes

| Computational Method | Application | Insights Gained | Reference |

| DFT/B3LYP | Geometry optimization of Cu(II) complexes | Confirmed distorted tetrahedral geometry. | nih.gov |

| DFT | Analysis of metal-ligand bonding in a Cu(II) complex | Revealed borderline transition/main group chemistry and an inverted ligand field. | mdpi.comresearchgate.net |

| DFT | Prediction of reactivity in cross-coupling reactions | Showed lower activation barrier for substitution at the 4-position of this compound. | |

| TD-DFT | Exploration of UV-visible spectra | Elucidation of electronic transitions in Cu(II) complexes. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that involves the formation of a new bond through the formal removal of two hydrogen atoms from the two coupling partners. researchgate.netnih.gov This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials.

While specific examples of CDC reactions involving this compound are not extensively detailed in the provided search results, the general principles of CDC reactions are relevant to the potential reactivity of this compound. Quinoline derivatives can participate in such reactions. For instance, a possible mechanism for the CDC reaction of 4,7-dichloroquinoline with 1,4-dioxane (B91453) has been proposed. researchgate.net

CDC reactions are often catalyzed by transition metals, such as iron, or can proceed under metal-free conditions. researchgate.netnih.gov The use of molecular oxygen as a green and sole oxidant in CDC reactions is an area of active research. sioc-journal.cn

Given the presence of C-H bonds on the quinoline ring, this compound could potentially undergo CDC reactions with suitable coupling partners. The regioselectivity of such a reaction would be influenced by the electronic effects of the chlorine substituents and the nitrogen atom in the ring. Redox-active catalysts, such as phenotellurazines, have been developed for CDC reactions, including the oxidative dimerization of indoles. beilstein-journals.org The design of such catalysts focuses on tuning their electronic properties to facilitate the reaction. beilstein-journals.org

Advanced Applications in Medicinal Chemistry and Drug Discovery

Antimalarial Drug Development and Mechanisms of Action

The 4-aminoquinoline (B48711) scaffold, often derived from precursors like dichloroquinolines, has been a cornerstone of antimalarial therapy for decades. nih.gov Research continues to leverage this structure to develop new agents that are effective against drug-resistant strains of malaria parasites.

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. biorxiv.org To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. biorxiv.orgnih.gov This detoxification process is a critical target for many antimalarial drugs. bohrium.combiorxiv.org

The 4-aminoquinoline class of drugs, including chloroquine (B1663885), is thought to act primarily by inhibiting this hemozoin formation. biorxiv.orgnih.gov These drugs can accumulate in the parasite's digestive vacuole, where they bind to heme and prevent its crystallization into hemozoin. biorxiv.orgnih.gov The buildup of the drug-heme complex and free heme is toxic to the parasite, leading to its death. nih.gov While this mechanism is well-established for chloroquine and other 4-amino-7-chloroquinoline derivatives, compounds derived from the 4,8-dichloroquinoline isomer are explored for similar bioactivity, aiming to disrupt this essential parasite survival pathway.

The quinoline (B57606) ring system is the foundation for quinolone antibiotics, which are known inhibitors of bacterial nucleic acid synthesis. study.com These agents typically target bacterial enzymes such as DNA gyrase and topoisomerase IV, preventing DNA replication and transcription. study.comresearchgate.net Some quinoline derivatives, like 8-hydroxyquinoline, have also been shown to inhibit RNA synthesis by acting as chelating agents for essential divalent cations like Mn²⁺ and Mg²⁺, which are necessary for RNA polymerase activity. nih.gov This mechanism disrupts the production of essential proteins and leads to cell death. nih.govmicrobenotes.com While this mode of action is more characterized for quinolone antibiotics, the potential for this compound derivatives to interfere with microbial nucleic acid and protein synthesis remains an area of scientific investigation.

The widespread use of chloroquine has led to the emergence of resistant Plasmodium falciparum strains, diminishing its effectiveness. nih.govnih.gov A primary strategy to combat this is the development of new chloroquine analogs. nih.gov This involves modifying the classic 4-aminoquinoline structure to restore activity against resistant parasites. nih.gov

Researchers synthesize hybrid molecules that link the 4-aminoquinoline scaffold to other pharmacophores, creating single agents with dual modes of action. nih.gov These modifications aim to circumvent the resistance mechanisms, such as those involving the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov For instance, studies have identified acetylenic 4-aminoquinoline analogs that show potency against chloroquine-resistant strains by inhibiting β-hematin (hemozoin) formation. escholarship.org The development of analogs from various precursors, including dichloroquinoline isomers, is a key focus in the search for the next generation of affordable and effective antimalarial drugs. nih.gov

Vector-borne diseases like malaria and dengue present a complex public health challenge that requires multifaceted control strategies, including vector control and therapeutic drugs. nih.gov Research has explored the development of single chemical agents that can act as both a therapeutic for the disease and a control agent against the insect vector. researchgate.net For example, 4,7-dichloroquinoline (B193633) has demonstrated significant insecticidal properties against the larvae and pupae of Anopheles stephensi (a malaria vector) and Aedes aegypti (a dengue vector), in addition to its anti-plasmodial activity. researchgate.netnih.gov This dual-action approach, if successfully developed for stable and effective compounds derived from scaffolds like this compound, could offer a more efficient and cost-effective tool for managing vector-borne diseases.

Anticancer Research and Cytotoxicity

Quinoline and its derivatives have emerged as an important scaffold in anticancer drug development, with compounds demonstrating the ability to inhibit tumor growth through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. arabjchem.orgarabjchem.org Specifically, 2,4,8-trisubstituted quinoline derivatives have been identified as potential models for developing new antitumor drugs. arabjchem.org

Research into novel quinoline derivatives has shown promising cytotoxic activity against a range of cancer cell lines. For example, a series of acyl hydrazones synthesized from a 4-chloro-8-nitroquinoline precursor were evaluated for antiproliferative activity, with one compound showing potent effects against HeLa cervical cancer cells. researchgate.net Similarly, hybrids of 7-chloro-4-aminoquinoline and benzimidazole have demonstrated strong cytotoxic activity against leukemia and lymphoma cells. mdpi.com

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|

| 4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone derivative (Compound 7) | HeLa (Cervical Cancer) | 18.8 µM | researchgate.net |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | 2.84 µM | dovepress.com |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | 3.69 µM | dovepress.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 12d) | HuT78 (Cutaneous T-cell Lymphoma) | 0.4 µM | mdpi.com |

A key mechanism through which quinoline-based compounds exert their anticancer effects is by interfering with critical cell signaling pathways that regulate proliferation and survival. nih.gov One such derivative, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has been shown to suppress the cancerous properties of liver cancer cells, including migration, invasion, and anchorage-independent growth. researchgate.net

The anti-proliferative effects of ADQ were found to be mediated by the inhibition of the Akt signaling pathway. researchgate.netresearchgate.net The Akt pathway is a central node in cell signaling that promotes cell proliferation and survival; its hyperactivation is common in many cancers. nih.govresearchgate.net By inhibiting Akt, ADQ leads to the upregulation of tumor-suppressive transcription factors, which in turn induce the expression of cyclin-dependent kinase inhibitors, resulting in cell cycle arrest. researchgate.net This targeted interference with key proliferation pathways highlights the potential of this compound derivatives as candidates for the development of new anticancer therapies. researchgate.net

Apoptosis and Cell Cycle Arrest Mechanisms

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Studies on related compounds, such as chloroquine, demonstrate that these molecules can induce G2/M phase cell cycle arrest in cancer cells. nih.gov This blockage of the cell cycle is associated with the modulation of several key proteins, including a decrease in the activity of polo-like kinase 1 (Plk1) and phosphorylated cell division cycle 25C (Cdc25C). nih.gov

The induction of apoptosis by quinoline derivatives often involves the mitochondrial pathway. jbd.or.kr This is characterized by a decrease in the mitochondrial transmembrane potential, which leads to the activation of executioner caspases like caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Some derivatives have been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death. jbd.or.kr In certain cancer cell lines, such as human colon cancer HT-29 cells, quinoline-related compounds can activate both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways. frontiersin.org These findings suggest that therapeutic agents derived from quinoline scaffolds can disrupt the normal cell cycle and trigger programmed cell death in cancerous cells, representing a key mechanism for their antitumor activity. researchgate.netnih.gov

Evaluation against Various Cancer Cell Lines

Derivatives of dichloroquinoline have been synthesized and evaluated for their antiproliferative activity against a wide range of human cancer cell lines. nih.gov These studies are crucial for identifying lead compounds in the development of new anticancer drugs. nih.gov For instance, novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole have shown potent cytotoxic activity. mdpi.com

The effectiveness of these compounds is often quantified by the GI₅₀ value, which represents the concentration required to inhibit cell growth by 50%. Research has demonstrated that certain derivatives exhibit strong, selective activity against leukemia and lymphoma cell lines while having a negligible effect on non-tumor cells. mdpi.com For example, compounds designated 5d, 8d, and 12d in one study showed GI₅₀ values ranging from 0.4 to 8 µM against various tumor lines. mdpi.com Another compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, proved to be particularly potent against the MDA-MB 468 breast cancer cell line. nih.gov These results underscore the potential of the quinoline scaffold in generating a diverse array of compounds with significant anticancer properties. mdpi.comrsc.org

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 5d | CCRF-CEM | Leukemia | 0.4 | mdpi.com |

| Compound 5d | HuT78 | T-cell lymphoma | 0.9 | mdpi.com |

| Compound 8d | Raji | Burkitt lymphoma | 8.0 | mdpi.com |

| Compound 12d | HuT78 | T-cell lymphoma | 2.0 | mdpi.com |

| Compound 12d | THP-1 | Acute monocytic leukemia | 3.0 | mdpi.com |

| Compound 8e | MDCK1 (non-tumor) | Normal Kidney | 2.7 | mdpi.com |

Antimicrobial and Antifungal Properties

The quinoline nucleus is a foundational component of many antimicrobial and antifungal agents. researchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa. nih.gov The versatility of the quinoline scaffold allows for chemical modifications that can enhance its potency and spectrum of activity, making it a valuable template in the search for new anti-infective drugs to combat rising antimicrobial resistance. nih.govderpharmachemica.com

Quinoline derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govrsc.org Studies on quinolinequinones, for example, revealed potent activity against Gram-positive strains like Staphylococcus aureus and Staphylococcus epidermidis, with some compounds exhibiting a minimal inhibitory concentration (MIC) as low as 1.22 μg/mL, comparable to the reference drug cefuroxime. nih.gov Certain 8-hydroxyquinoline derivatives are bactericidal against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some analogs showing MIC₉₀ values of less than 5 μM. nih.gov

In terms of antifungal activity, quinoline-based hybrids have demonstrated remarkable potency. researchgate.net For instance, specific hydroxyimidazolium hybrids were highly active against Cryptococcus neoformans (MIC of 15.6 µg/mL) and other opportunistic fungi like Candida and Aspergillus species. researchgate.net The data below highlights the MIC values of selected quinolinequinones against various microbial strains. nih.gov

| Compound | Microorganism | Type | MIC (μg/mL) | Source |

|---|---|---|---|---|

| QQ1 | Staphylococcus aureus | Gram-positive bacteria | 1.22 | nih.gov |

| QQ2 | Staphylococcus epidermidis | Gram-positive bacteria | 1.22 | nih.gov |

| QQ3 | Enterococcus faecalis | Gram-positive bacteria | 4.88 | nih.gov |

| QQ7 | Candida albicans | Fungus | 9.76 | nih.gov |

| QQ8 | Candida tropicalis | Fungus | 19.53 | nih.gov |

The antimicrobial action of quinoline derivatives is often attributed to their ability to disrupt fundamental cellular processes in pathogens. One key mechanism involves compromising cell membrane integrity. researchgate.net For example, certain 4-aminoquinolines have been shown to depolarize the mitochondrial membrane potential in parasites like Leishmania. nih.gov This disruption of the electrochemical gradient across the mitochondrial membrane interferes with vital functions such as ATP production and cellular respiration, ultimately leading to cell death. nih.gov

Furthermore, these compounds can interfere with critical enzyme functions. The 8-hydroxyquinoline class of compounds, for instance, are known chelators of metal ions, which can inhibit metalloenzymes that are essential for microbial survival and proliferation. nih.gov By binding to metal cofactors, these derivatives can disrupt enzymatic activity, thereby exerting their antimicrobial effect. The ability to target multiple cellular structures and pathways, including membranes and enzymes, contributes to the broad-spectrum activity of many quinoline-based compounds.

Anti-inflammatory and Antioxidant Activities of Quinoline Derivatives

Beyond their applications in fighting cancer and microbial infections, quinoline derivatives are recognized for their significant anti-inflammatory and antioxidant properties. nih.govresearchgate.net These activities are crucial for combating diseases where chronic inflammation and oxidative stress play a key pathological role. researchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cells and tissues, and quinoline compounds have shown potential in mitigating this damage. researchgate.netresearchgate.net

The antioxidant activity of quinoline derivatives is often linked to their chemical structure, particularly the presence of substituents that can scavenge free radicals. researchgate.net For example, 8-hydroxyquinoline derivatives are noted for their antioxidant capabilities due to their phenolic constituents. researchgate.net They can prevent protein and lipid peroxidation in biological systems. researchgate.net In terms of anti-inflammatory action, certain synthetic quinoline compounds have demonstrated the ability to inhibit xylene-induced ear edema in animal models, a common test for evaluating anti-inflammatory potential. researchgate.net These dual properties make quinoline derivatives attractive candidates for developing treatments for a range of inflammatory and oxidative stress-related conditions. nih.govmdpi.com

Development of Novel Therapeutic Agents

The versatile quinoline scaffold, particularly intermediates like 4,7-dichloroquinoline and this compound, continues to be a cornerstone in the development of novel therapeutic agents. nih.govnbinno.com The ease with which these precursors can be chemically modified allows medicinal chemists to design and synthesize new molecules with improved efficacy, better safety profiles, and novel mechanisms of action. nih.gov This adaptability is essential for addressing challenges such as drug resistance in malaria, cancer, and microbial infections. nih.govnih.gov

Recent drug discovery efforts have focused on creating hybrid molecules that combine the quinoline core with other pharmacologically active moieties. nih.gov For example, hybrids of chloroquine and sulfadoxine have been designed as potential antimalarial agents that are more active than the individual drugs. nih.gov The goal of such molecular hybridization is to develop compounds that can overcome existing resistance mechanisms or offer a broader spectrum of activity. researchgate.net The continued exploration of this compound and its related structures as building blocks ensures a steady pipeline of innovative drug candidates for a wide array of diseases.

Quinoline Conjugates and Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced efficacy, dual-action capabilities, or the ability to overcome drug resistance. nih.gov The 4-aminoquinoline scaffold is a common precursor for creating such hybrids. nih.gov

Researchers have successfully synthesized various quinoline conjugates to enhance biological activity. For instance, hybrids of 4-aminoquinoline and other pharmacologically active groups like pyrimidine, sulfonamide, and artemisinin have been developed. nih.govresearchgate.net A common synthetic route involves the reaction of a dichloroquinoline, such as 4,7-dichloroquinoline, with a suitable amine-containing molecule. mdpi.comnih.govnih.govacs.org This approach has been used to create 4-aminoquinoline-benzohydrazide hybrids, which have shown promising antibacterial effects. mdpi.com Similarly, hybrids combining 4-aminoquinoline with triazolopyrimidine have been synthesized and evaluated for their activity against P. falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for parasite replication. nih.gov The combination of a 4-aminoquinoline scaffold with an isatin group, which can inhibit P. falciparum-derived cysteine proteases, is another example of creating a dual-action molecule. nih.gov This strategy of covalently linking distinct pharmacophores can lead to compounds with improved potency and a reduced likelihood of developing resistance. nih.gov

Design of Acetylcholinesterase Inhibitors

The 4-aminoquinoline core is recognized as a valuable starting point for designing novel acetylcholinesterase (AChE) inhibitors, which are a primary therapeutic strategy for Alzheimer's disease. researchgate.netpeerj.com The basic structure of 4-aminoquinoline provides a scaffold that can be modified to interact with the active site of the AChE enzyme. researchgate.net

The design of these inhibitors often involves creating molecules that can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com Molecular docking studies have shown that the amino group at the 4-position of the quinoline ring is a key structural feature for binding. researchgate.net The development of such inhibitors from this compound would involve the substitution of the C-4 chlorine with an appropriate amine-containing side chain. Further modifications, such as adding small hydrophobic groups at other positions on the quinoline ring, can improve binding affinity through hydrophobic interactions within the enzyme's active site. peerj.com A range of novel AChE inhibitors have been designed and evaluated using quantitative structure-activity relationship (QSAR) studies and molecular docking to predict their binding affinities. nih.gov

Pharmacological Targets and Pathway Modulation

The biological effects of this compound derivatives are achieved through their interaction with specific molecular targets, leading to the modulation of cellular pathways. Network pharmacology is a field that helps identify the complex interactions between chemical components, their molecular targets, and the biological pathways they influence. researchgate.net

Derivatives of dichloroquinolines have been shown to interact with a variety of molecular targets, depending on their specific structure. In the context of malaria, the quinoline moiety is thought to interfere with the detoxification of heme in the parasite's digestive vacuole. nih.gov Other identified targets for quinoline-based hybrids include P. falciparum lactate dehydrogenase (pLDH) and cysteine proteases, which are crucial for the parasite's survival. nih.gov For acetylcholinesterase inhibitors derived from this scaffold, the primary molecular target is the AChE enzyme itself. nih.gov The interaction often involves hydrogen bonds and π-π stacking within the enzyme's active site. researchgate.net

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is often implicated in diseases like cancer. google.com This makes them important targets for drug discovery. nih.gov The quinoline scaffold has been identified as a core structure in the development of protein kinase inhibitors. google.com Receptor tyrosine kinases (RTKs) are a class of protein kinases that play a key role in cell-to-cell communication and are involved in cell proliferation, survival, and metabolism. nih.gov Dysregulation of RTK activity can lead to uncontrolled cell growth. nih.gov

Quinoline-based compounds can act as kinase inhibitors, often by competing with ATP for its binding site on the enzyme. The development of specific inhibitors, such as those targeting the platelet-derived growth factor (PDGF) receptor, has shown potential in inhibiting the proliferation and viability of cancer cells. jpp.krakow.pl The design of these molecules involves creating structures that fit precisely into the kinase's ATP-binding pocket, thereby blocking the downstream signaling pathways that promote cell growth and survival. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. acs.org For quinoline derivatives, SAR studies have been crucial in optimizing their therapeutic properties. nih.gov

The biological activity of quinoline derivatives is highly dependent on the substitution patterns on the quinoline ring. mdpi.comresearchgate.net For 4-aminoquinoline-based antimalarials, the nature of the substituent at the C-7 position and the length and composition of the side chain attached at the C-4 position are critical determinants of activity against both chloroquine-sensitive and chloroquine-resistant parasite strains. nih.gov

In a study of 4-aminoquinoline-hydrazone hybrids, the type of substituent on the aryl aldehyde portion of the molecule significantly impacted antibacterial efficacy. mdpi.com For example, the compound HD6, which incorporates a 4,7-dichloroquinoline scaffold, demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MICs) against several bacterial strains. mdpi.com This highlights how specific substitutions can enhance potency. SAR studies also help in modifying structures to reduce toxicity while maintaining or improving efficacy. nih.gov

Below is a data table illustrating the effect of different substitutions on the antibacterial activity of 4-aminoquinoline-based hybrids.

| Compound ID | Bacterial Strain | MIC (μg/mL) |

| HD6 | B. subtilis | 8 mdpi.com |

| E. faecalis | 128 mdpi.com | |

| S. aureus | 128 mdpi.com | |

| P. aeruginosa | 16 mdpi.com | |

| HS8 | E. faecalis | 256 mdpi.com |

| B. subtilis | 256 mdpi.com | |

| S. aureus | >500 mdpi.com | |

| P. aeruginosa | >500 mdpi.com |

Quantum Chemical Properties and Reactivity Towards Nucleophilic Targets

The chemical behavior of this compound is largely dictated by its electronic structure and the influence of the two chlorine substituents on the aromatic quinoline ring. The chlorine atom at the C4 position is notably susceptible to nucleophilic substitution reactions. This heightened reactivity is a key feature exploited in the synthesis of a diverse array of derivatives. In contrast, the chlorine atom at the C8 position is generally less reactive, a phenomenon attributed to steric hindrance from the adjacent fused ring system.

This differential reactivity between the two chlorine atoms enables regioselective modifications of the molecule. For example, in palladium-catalyzed amination reactions, this compound demonstrates high selectivity, primarily undergoing monoamination at the more reactive C4 position. This selective reactivity is a valuable characteristic for medicinal chemists, making the compound a crucial intermediate for the synthesis of complex aminoquinoline derivatives.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools used to understand and predict the reactivity of quinoline derivatives. These methods provide insights into various molecular properties that govern reaction pathways. While specific DFT data for this compound is not extensively detailed in the available literature, the principles derived from studies of related quinoline compounds are applicable. Key parameters calculated through these methods help elucidate the molecule's susceptibility to nucleophilic attack.

Table 1: Key Quantum Chemical Parameters and Their Significance in Reactivity

| Parameter | Description | Implication for Reactivity Towards Nucleophiles |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | The energy of HOMO is related to the electron-donating ability of a molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The first empty orbital available to accept electrons. | A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The C4 position in dichloroquinolines is expected to have a large LUMO coefficient, marking it as the primary site for attack. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution in a molecule. | MEP maps visually identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. The area around the C4 carbon is predicted to be highly electron-deficient, attracting nucleophiles. |

| Mulliken Atomic Charges | A theoretical calculation of the partial charge on each atom in a molecule. | A more positive charge on a carbon atom indicates it is more electrophilic and thus a more likely target for a nucleophile. |

These computational approaches are fundamental in modern drug design, allowing researchers to predict the most favorable reaction sites and design synthetic pathways to novel therapeutic agents based on the this compound scaffold.

Molecular Docking and Computational Studies

While extensive research has been conducted on the isomer 4,7-dichloroquinoline as a precursor to drugs like hydroxychloroquine, specific molecular docking and computational studies focused solely on this compound are limited in publicly available research. However, the computational techniques applied to the broader class of quinoline derivatives provide a clear framework for how this compound and its analogues are evaluated in drug discovery.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is used to forecast the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, within the active site of a target protein. These studies are instrumental in understanding the structural basis of a compound's biological activity and in guiding the design of more potent and selective inhibitors.

The process involves:

Target Identification: Selecting a protein (receptor) known to be involved in a specific disease pathway.

Binding Site Prediction: Identifying the cavity or pocket on the protein where the drug molecule is likely to bind.

Ligand Docking: Placing the 3D structure of the quinoline derivative into the binding site and calculating the most stable binding poses.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein are then analyzed.

Computational studies on various quinoline derivatives have demonstrated their potential to interact with a wide range of biological targets, highlighting the versatility of the quinoline scaffold.

Table 2: Examples of Molecular Docking Studies on Quinoline Scaffolds (Illustrative)

| Quinoline Derivative Class | Biological Target | Therapeutic Area | Key Findings from Docking Studies |

| Fluoroquinolines | E. coli DNA Gyrase B | Antibacterial | Derivatives showed binding affinities ranging from -6.1 to -7.2 kcal/mol, indicating good potential for enzyme inhibition. nih.gov |

| 4-Aminoquinolines | HIV Reverse Transcriptase | Antiviral | Designed compounds exhibited strong hydrophobic interactions and hydrogen bonding with key residues like LYS 101, with docking scores superior to standard drugs. nih.gov |

| Quinoline-based compounds | Topoisomerase-II | Anticancer | Computational models (CoMFA, CoMSIA) were developed to guide the design of new potent inhibitors based on 3D structural features. researchgate.net |

| 7-Chloroquinoline derivatives | P. falciparum enzymes | Antimalarial | Docking against targets like shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase helps predict antimalarial activity. sci-hub.se |

These examples underscore the power of computational methods to rationalize the activity of known compounds and to guide the synthesis of new derivatives. For this compound, such in silico studies would be a critical first step in exploring its potential as a scaffold for developing novel therapeutic agents against various diseases.

Environmental Implications and Fate of Quinolines

Toxicity to Aquatic Organisms

The release of quinolines into aquatic environments can have detrimental effects on a range of organisms. The toxicity of these compounds varies depending on the specific derivative and the organism being tested. Generally, quinolines are considered harmful to aquatic life in very low concentrations nih.gov.

Research has shown that fish and invertebrates are often more sensitive to quinoline (B57606) exposure than algal species dtu.dk. For instance, long-term exposure to quinoline has demonstrated adverse effects on fish at concentrations as low as 160 µg/L dtu.dk. The mode of action for quinoline's toxicity is not fully understood but may be linked to its metabolic activation into mutagenic molecules within the organism dtu.dk. While hydroxylated derivatives of quinoline have shown some level of toxicity to Daphnia magna, the parent compounds, quinoline and isoquinoline, were found to have a more significant adverse effect on algae nih.gov.

It is important to note that there is a lack of specific ecotoxicological data for 4,8-dichloroquinoline in publicly available literature. Safety data sheets for this compound indicate that its toxicity to fish and other aquatic invertebrates has not been determined nih.gov. However, given the known toxicity of the parent quinoline molecule and other halogenated organic compounds, it is reasonable to infer that this compound could also pose a risk to aquatic ecosystems.

Table 1: Chronic Toxicity of Quinoline to Various Freshwater Species